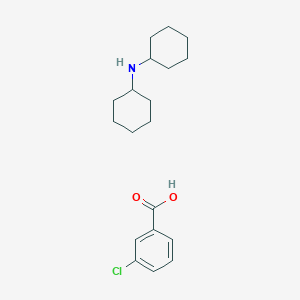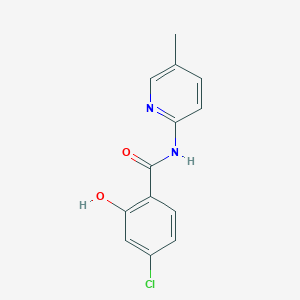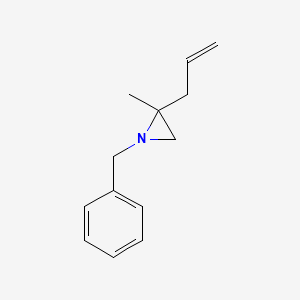
3-chlorobenzoic acid;N-cyclohexylcyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chlorobenzoic acid;N-cyclohexylcyclohexanamine: is a compound that combines the properties of two distinct chemical entities: 3-chlorobenzoic acid and N-cyclohexylcyclohexanamine. 3-Chlorobenzoic acid is an organic compound with the molecular formula ClC₆H₄CO₂H. It is a white solid that is soluble in some organic solvents and in aqueous base N-cyclohexylcyclohexanamine, on the other hand, is a secondary amine with a cyclohexyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
3-Chlorobenzoic Acid: This compound is typically prepared by the oxidation of 3-chlorotoluene.
N-Cyclohexylcyclohexanamine: This compound can be synthesized through the reductive amination of cyclohexanone with cyclohexylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods:
3-Chlorobenzoic Acid: Industrial production often involves the catalytic oxidation of 3-chlorotoluene using air or oxygen in the presence of a catalyst such as cobalt or manganese salts.
N-Cyclohexylcyclohexanamine: Large-scale production can be achieved through continuous flow processes where cyclohexanone and cyclohexylamine are reacted in the presence of a suitable catalyst under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: N-Cyclohexylcyclohexanamine can be reduced to form cyclohexylcyclohexane using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Both compounds can undergo nucleophilic substitution reactions. For instance, 3-chlorobenzoic acid can react with nucleophiles such as amines to form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅).
Reduction: Sodium borohydride (NaBH₄), hydrogen gas (H₂), lithium aluminum hydride (LiAlH₄).
Substitution: Amines, alcohols, thiols.
Major Products Formed:
Oxidation of 3-Chlorobenzoic Acid: 3-Chlorobenzoyl chloride.
Reduction of N-Cyclohexylcyclohexanamine: Cyclohexylcyclohexane.
Substitution Reactions: Amides, esters, and thioesters.
Applications De Recherche Scientifique
Chemistry:
Catalysis: 3-Chlorobenzoic acid is used as a precursor in the synthesis of various catalysts.
Organic Synthesis: Both compounds are intermediates in the synthesis of more complex organic molecules.
Biology:
Metabolic Studies: 3-Chlorobenzoic acid is a metabolic byproduct of certain drugs, making it useful in pharmacokinetic studies.
Medicine:
Drug Development: N-Cyclohexylcyclohexanamine derivatives are explored for their potential therapeutic properties.
Industry:
Polymer Production: Both compounds are used in the production of specialty polymers and resins.
Agrochemicals: They serve as intermediates in the synthesis of pesticides and herbicides.
Mécanisme D'action
3-Chlorobenzoic Acid:
Molecular Targets: It acts on various enzymes involved in oxidative stress pathways.
Pathways Involved: It is metabolized through oxidative pathways, leading to the formation of reactive intermediates that can interact with cellular components.
N-Cyclohexylcyclohexanamine:
Molecular Targets: It interacts with neurotransmitter receptors and enzymes.
Pathways Involved: It modulates neurotransmitter release and uptake, affecting neuronal signaling.
Comparaison Avec Des Composés Similaires
Benzoic Acid: Similar structure but lacks the chlorine substituent.
Cyclohexylamine: Similar structure but lacks the second cyclohexyl group.
Uniqueness:
3-Chlorobenzoic Acid: The presence of the chlorine atom enhances its reactivity and makes it a valuable intermediate in organic synthesis.
N-Cyclohexylcyclohexanamine: The dual cyclohexyl groups provide unique steric and electronic properties, making it useful in various applications.
Propriétés
Numéro CAS |
817177-02-9 |
|---|---|
Formule moléculaire |
C19H28ClNO2 |
Poids moléculaire |
337.9 g/mol |
Nom IUPAC |
3-chlorobenzoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C7H5ClO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;8-6-3-1-2-5(4-6)7(9)10/h11-13H,1-10H2;1-4H,(H,9,10) |
Clé InChI |
MAXXAIXSKTXVIX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2CCCCC2.C1=CC(=CC(=C1)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14214067.png)
![2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B14214079.png)

![1-Octanaminium, N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride](/img/structure/B14214082.png)

![4-[(Pyrimidin-5-yl)ethynyl]benzonitrile](/img/structure/B14214086.png)

![methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate](/img/structure/B14214106.png)
![1H-Pyrrolo[2,3-b]pyridine-1-methanamine, 5-bromo-N,N-dimethyl-](/img/structure/B14214109.png)
![1-[([1,1'-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14214111.png)

![Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl-](/img/structure/B14214118.png)
![1-[(1S)-3-methyl-1-(methylamino)butyl]cyclopentan-1-ol](/img/structure/B14214125.png)

